8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
8-([1,1'-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Receptor-interacting protein kinase 1 (RIPK1) and the delta opioid receptor . RIPK1 is a key component in the necroptosis signaling pathway, which is involved in various pathophysiological disorders . The delta opioid receptor is a potential target for neurological and psychiatric disorders .
Mode of Action
The compound acts as an inhibitor of RIPK1 . It binds to the active site of RIPK1, occupying a deep hydrophobic pocket and forming T-shaped π–π interactions with His136 . This inhibits the kinase’s activity, disrupting the necroptosis signaling pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . Necroptosis is a type of programmed cell death involved in various disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . By inhibiting RIPK1, the compound disrupts the necroptosis pathway, potentially alleviating these disorders .
Pharmacokinetics
The spirocyclic core of the compound has potential for expansion into both the substrate and 2-oxoglutarate (2OG) binding pockets of the PHDs , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
By inhibiting RIPK1, the compound disrupts the necroptosis signaling pathway . This could potentially alleviate various disorders associated with necroptosis, including inflammatory, neurodegenerative, infectious, and malignant diseases . As an agonist of the delta opioid receptor, the compound could potentially be used to treat neurological and psychiatric disorders .
Biochemical Analysis
Biochemical Properties
8-([1,1’-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been identified as a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes . PHD enzymes play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are central to the physiological response to chronic limited oxygen availability in animals . The compound’s interaction with these enzymes could potentially mimic elements of the physiological hypoxic response .
Cellular Effects
The inhibition of PHD enzymes by 8-([1,1’-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can lead to the stabilization of HIFs, which in turn can upregulate the expression of various genes involved in cellular responses to hypoxia . These include genes encoding for erythropoietin (EPO), vascular endothelial growth factor (VEGF), and proteins involved in epigenetic regulation .
Molecular Mechanism
8-([1,1’-Biphenyl]-4-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione binds to the active site of PHD enzymes, competing with the 2-oxoglutarate (2OG) co-substrate . This binding interaction inhibits the activity of PHD enzymes, preventing the prolyl hydroxylation of HIF-α subunits and thereby inhibiting their degradation via the ubiquitin-proteasome system .
Properties
IUPAC Name |
3-methyl-8-(4-phenylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-23-19(26)21(22-20(23)27)11-13-24(14-12-21)18(25)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMPXOIZXMGQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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